molecular formula C18H19N3O4 B2979853 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034433-69-5

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2979853
CAS No.: 2034433-69-5
M. Wt: 341.367
InChI Key: WYRDICWYWMSXCT-UHFFFAOYSA-N
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Description

The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone" features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone group to a 3-(pyrazin-2-yloxy)piperidine moiety. This structure combines aromatic, heterocyclic, and ether functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(14-4-1-5-15-17(14)24-10-9-23-15)21-8-2-3-13(12-21)25-16-11-19-6-7-20-16/h1,4-7,11,13H,2-3,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDICWYWMSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound with a molecular formula of C18H19N3O4 and a molecular weight of 341.367 g/mol. This compound is characterized by its unique structural features, which include a dioxin moiety and a piperidine ring substituted with a pyrazinyl ether. Its potential biological activities make it an intriguing subject for medicinal chemistry research.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 2,3dihydro1,4benzodioxin5yl(3pyrazin2yloxypiperidin1yl)methanone\text{IUPAC Name }2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone

Biological Activity Overview

Research into the biological activity of this compound indicates promising therapeutic potential in various areas including:

  • Anticancer Activity : Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been linked to significant anticancer properties. Studies suggest that derivatives can inhibit specific enzymes associated with cancer progression and inflammation.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes and other inflammatory mediators, suggesting that this compound may also possess anti-inflammatory effects .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies indicate that it may interact with various biological targets involved in inflammatory pathways and cancer cell proliferation.

Case Studies

  • Anticancer Efficacy : In vitro studies on similar dioxin derivatives have shown their effectiveness in inhibiting the growth of cancer cell lines. For instance, compounds with analogous structures were tested against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating significant cytotoxicity .
  • Anti-inflammatory Effects : Research on pyrazole derivatives has highlighted their ability to reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesObserved EffectReference
AnticancerDioxin derivativesInhibition of cancer cell growth
Anti-inflammatoryPyrazole derivativesReduced nitric oxide production
Enzyme InhibitionSimilar dioxin structuresInhibition of cyclooxygenase

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several analogs, as outlined below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (Target) Dihydrobenzodioxin + methanone Pyrazin-2-yloxy-piperidine ~355 (estimated) N/A
2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Dihydrobenzodioxin + oxadiazole Oxadiazole-thio + methylpiperidine ~429 (calculated)
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone Dihydrobenzodioxin + methanone Piperazine ~275 (estimated)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Cyano, nitrophenyl, ester groups ~535 (reported)

Key Observations :

  • The target compound’s pyrazin-2-yloxy-piperidine substituent distinguishes it from ’s oxadiazole-thio-methylpiperidine and ’s piperazine.
  • Piperidine vs. piperazine: Piperazine derivatives () often exhibit improved aqueous solubility due to increased basicity, whereas piperidine analogs (Target, ) may offer greater lipophilicity .

Physicochemical Properties

Comparative data for select analogs:

Compound Melting Point (°C) Yield (%) LogP (Estimated)
Target Compound N/A N/A ~2.8
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline () 120–124 80 ~4.1
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () 243–245 51 ~3.5

Notes:

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

  • ’s pyrazolines show C=O stretches at 1682–1685 cm⁻¹, comparable to the target’s methanone carbonyl .
  • ’s nitrophenyl group exhibits NO₂ asymmetric stretches near 1520 cm⁻¹, absent in the target .

NMR Spectroscopy :

  • Piperidine protons in the target would resonate near δ 3.1–4.0 ppm (similar to ’s methylpiperidine signals at δ 3.80) .
  • Dihydrobenzodioxin aromatic protons typically appear at δ 6.7–7.1 ppm (aligned with ) .

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